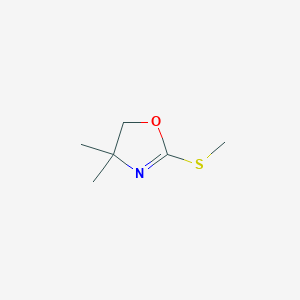

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate

Overview

Description

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of a diverse range of heterocyclic analogues . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Synthesis Analysis

The synthesis of this compound involves reacting ethyl bromopyruvate and thiourea . The compound was collected as off-white precipitates .

Molecular Structure Analysis

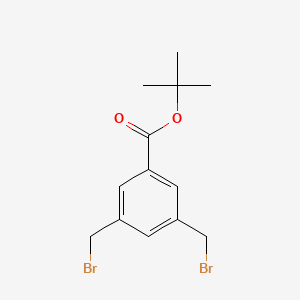

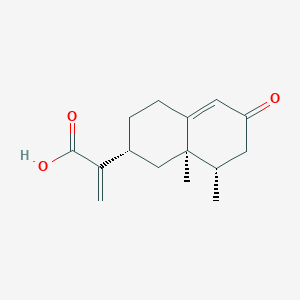

The molecular structure of this compound is represented by the empirical formula C19H17NO2S . The molecular weight is 323.41 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a pale cream to cream to pale yellow powder . The assay (HPLC) is ≥97.5% .

Scientific Research Applications

Corrosion Inhibition for Industrial Applications Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate and its derivatives have been explored for their corrosion inhibition properties, particularly for mild steel in industrial processes such as pickling. Studies utilizing gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) have demonstrated the high efficiency of these compounds in forming protective layers on metal surfaces, significantly reducing corrosion rates. This application is particularly valuable in industrial settings where corrosion resistance is crucial for maintaining the integrity and longevity of steel components. The effectiveness of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents. Theoretical studies, including density functional theory (DFT) and molecular dynamics simulations, have further elucidated the interaction mechanisms between these inhibitors and metal surfaces, providing insights into their high inhibition efficiencies (Dohare, Ansari, Quraishi, & Obot, 2017).

Antimicrobial Applications this compound derivatives have been synthesized and assessed for their antimicrobial activities. The modification of this compound has led to the development of new molecules with potential applications in combating microbial infections. These derivatives have been tested against various strains of bacteria and fungi, demonstrating significant antimicrobial properties. The structure-activity relationship (SAR) studies, supported by 3D-QSAR analysis, have been instrumental in understanding the molecular basis of their antimicrobial activity, offering a pathway for the development of new antimicrobial agents. This research area is of particular importance in addressing the growing challenge of antibiotic resistance, highlighting the potential of thiazole derivatives in the discovery of novel antimicrobial compounds (Desai, Bhatt, & Joshi, 2019).

Molecular Dynamics and Chemical Studies Further research into the behavior of this compound derivatives has involved molecular dynamics simulations to study their adsorption and interaction with metal surfaces. These studies provide a molecular-level understanding of the inhibition mechanisms, contributing to the design of more effective corrosion inhibitors. The integration of molecular dynamics with traditional chemical and electrochemical techniques offers a comprehensive approach to evaluating the performance of these inhibitors, paving the way for the development of advanced materials with enhanced corrosion resistance properties (Khaled & Amin, 2009).

Safety and Hazards

The safety information for Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . The hazard classifications include Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The precautionary statements include P261, P264, P280, P301 + P312, P302 + P352 + P312, and P304 + P340 + P312 .

Mechanism of Action

Target of Action

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is a synthetic intermediate useful for pharmaceutical synthesis . .

Mode of Action

Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that thiazole derivatives interact with multiple targets, leading to various changes in cellular functions.

Biochemical Pathways

Thiazole derivatives are known to interact with multiple receptors and enzymes, potentially affecting various biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability.

Result of Action

Thiazole derivatives have been reported to possess various biological activities, suggesting that they can induce various changes at the molecular and cellular levels .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment.

properties

IUPAC Name |

ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-10(15-13(14)18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULESIIXEDLMBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1643095.png)

![(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1643098.png)

![5,6-Dimethyl-2-(pyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1643100.png)